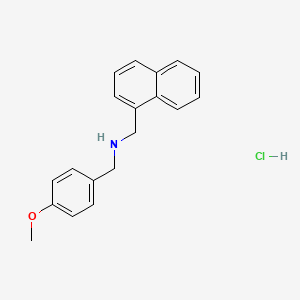

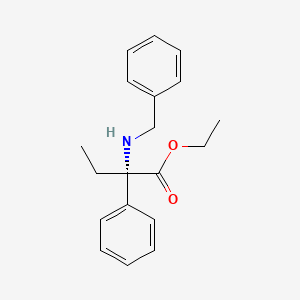

(4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl halides with amine or silver salts of corresponding amino acids or naphthyl compounds, followed by deprotection steps. For instance, L-amino-acid 4-methoxybenzyl ester hydrochlorides were synthesized through the interaction of 4-methoxybenzyl halides with amine or silver salts of the corresponding N-(2-nitrophenylthio)-L-amino-acids followed by removal of the N-protecting group (Stelakatos & Argyropoulos, 1970). Similarly, complex syntheses involving bulky ortho 3-methoxy groups on amine phenol ligands have been reported, showcasing intricate approaches to synthesizing related structures (Liu et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride" often features significant interactions, such as π-conjugated systems and intramolecular hydrogen bonds. For example, the structure of a related compound revealed an essentially planar π-conjugated system formed by the methoxybenzylidene–imine tautomer, with an intramolecular O—H⋯N hydrogen bond stabilizing the structure (Huang et al., 2007).

Chemical Reactions and Properties

Chemoselective cleavage methods have been developed for deprotecting p-methoxybenzyl and 2-naphthylmethyl ethers, showcasing the chemical reactivity and potential transformations of the compound under study. A method using catalytic amounts of hydrochloric acid in hexafluoro-2-propanol was described, highlighting the compound's responsiveness to specific reagents (Volbeda et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of similar compounds are crucial for understanding their behavior in various conditions. While specific data for "this compound" is not detailed, related studies on benzyl and naphthylmethyl compounds provide insights into handling and application potentials (Sato et al., 2015).

Applications De Recherche Scientifique

Deprotection Strategies in Saccharide Chemistry

The compound's utility in saccharide chemistry is highlighted by Wright et al. (2001), who describe the selective cleavage of the PMB (4-methoxybenzyl) group in the presence of the NAP (2-naphthylmethyl) group. This method provides a strategy for sequential deprotection of hydroxyl groups in carbohydrates, facilitating complex saccharide synthesis (Wright et al., 2001).

Mild and Selective Deprotection Method

Volbeda et al. (2015) developed a mild, fast, and chemoselective deprotection method for cleaving p-methoxybenzyl and 2-naphthylmethyl ethers. This technique is particularly relevant in the synthesis of complex molecules, such as orthogonally protected monosaccharides, demonstrating the compound's role in fine-tuning synthetic strategies (Volbeda et al., 2015).

Synthesis of L-Amino-Acid Esters

Stelakatos and Argyropoulos (1970) report the synthesis of L-amino-acid 4-methoxybenzyl ester hydrochlorides, a process that underscores the compound's relevance in peptide chemistry. Their work demonstrates the versatility of this chemical moiety in protecting amino acids during synthetic procedures (Stelakatos & Argyropoulos, 1970).

Generation of o-(Naphtho)quinone Methide Intermediates

Shaikh et al. (2012) describe a new method for generating o-(naphtho)quinone methides, integral in natural product synthesis and drug research. This method utilizes derivatives of o-hydroxybenzyl (or 1-naphthylmethyl), underscoring the compound's potential in creating reactive intermediates for complex synthetic pathways (Shaikh et al., 2012).

Novel Protecting Group in Organic Synthesis

Sato et al. (2015) developed the 2-Naphthylmethoxymethyl (NAPOM) group for protecting various hydroxy and mercapto groups. This research highlights the role of (4-Methoxybenzyl)(1-naphthylmethyl)amine derivatives in providing new strategies for selective protection and deprotection in organic synthesis (Sato et al., 2015).

Mécanisme D'action

Target of Action

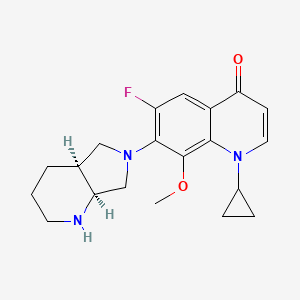

The primary target of ML133 hydrochloride is the Kir2 family of inward rectifier potassium channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the duration of the action potential in excitable cells .

Mode of Action

ML133 hydrochloride acts as a selective inhibitor of the Kir2 family of inward rectifier potassium channels . It inhibits Kir2.1 with an IC50 of 1.8 μM at pH 7.4 and 290 nM at pH 8.5 . It exhibits little selectivity against other members of the kir2x family channels .

Biochemical Pathways

ML133 hydrochloride’s inhibition of the Kir2 family channels affects the potassium ion flow across the cell membrane . This can influence various cellular processes, including the regulation of membrane excitability .

Result of Action

By inhibiting the Kir2 family of inward rectifier potassium channels, ML133 hydrochloride can affect the regulation of membrane excitability . This could potentially influence the function of various cell types, including neurons and muscle cells .

Action Environment

The efficacy of ML133 hydrochloride is influenced by the pH of the environment . Its inhibitory effect on Kir2.1 is stronger at pH 8.5 compared to pH 7.4 . This suggests that the compound’s action could be influenced by the acidity or alkalinity of the cellular environment.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQIBUUFXDPHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658031 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1222781-70-5 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1222781-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ML133 Hydrochloride interact with its target and what are the downstream effects?

A1: ML133 Hydrochloride acts as a Kir2.1 channel blocker. [] Kir2.1 channels are inwardly rectifying potassium channels that play a role in maintaining the resting membrane potential of cells. By blocking these channels, ML133 Hydrochloride disrupts the flow of potassium ions, which in the context of the study, helps prevent hypoxia-induced apoptosis in microglia BV2 cells. This protective effect is attributed to the modulation of apoptotic pathways, including the downregulation of pro-apoptotic proteins Bax and cleaved caspase-3, and upregulation of the anti-apoptotic protein Bcl-2. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2alpha(R*)]- (9CI)](/img/no-structure.png)

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)